molecular formula C10H11Br2NO B1399679 2-Bromo-N-(2-bromophenyl)butanamide CAS No. 1037586-23-4

2-Bromo-N-(2-bromophenyl)butanamide

Cat. No. B1399679
M. Wt: 321.01 g/mol
InChI Key: ISNSEOMVZCVSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(2-bromophenyl)butanamide is a chemical compound with the molecular formula C10H11Br2NO . Its molecular weight is 321.01 g/mol . It is a white, crystalline compound.


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(2-bromophenyl)butanamide consists of a butanamide chain with a bromine atom attached to the second carbon and a bromophenyl group attached to the nitrogen atom .

Scientific Research Applications

Synthesis and Industrial Applications

A practical synthesis method for brominated biphenyl, a related compound, highlights the relevance of brominated intermediates in manufacturing pharmaceuticals and other chemicals. This method provides an efficient way to produce key intermediates like 2-Fluoro-4-bromobiphenyl, crucial for non-steroidal anti-inflammatory drugs, demonstrating the importance of brominated compounds in drug synthesis (Qiu et al., 2009).

Environmental Impact and Toxicology

Studies on the environmental concentrations and toxicology of tribromophenol and other brominated flame retardants shed light on the ubiquity and potential health risks of brominated compounds. These substances, including 2,4,6-Tribromophenol, are widely used in industrial applications but pose risks due to their persistence and toxic effects on aquatic organisms and humans (Koch & Sures, 2018; Zuiderveen et al., 2020).

Neuroprotective Potential

The neuroprotective effects of 3-N-Butylphthalide (NBP) and its derivatives, compounds with structural similarities to brominated amides, offer insight into potential therapeutic applications for neurological disorders. NBP has been shown to exhibit significant protective effects against ischemic stroke and other neurodegenerative conditions, suggesting that brominated compounds might also have untapped therapeutic potential (Abdoulaye & Guo, 2016).

properties

IUPAC Name

2-bromo-N-(2-bromophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO/c1-2-7(11)10(14)13-9-6-4-3-5-8(9)12/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNSEOMVZCVSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(2-bromophenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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